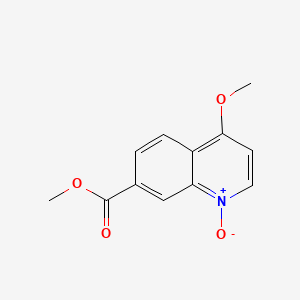
4-Methoxy-7-(methoxycarbonyl)quinoline 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-7-(methoxycarbonyl)quinoline 1-oxide is a quinoline derivative with the molecular formula C12H11NO4. This compound is known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. The presence of both methoxy and methoxycarbonyl groups in its structure contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-7-(methoxycarbonyl)quinoline 1-oxide typically involves the use of transition-metal catalyzed reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction between 4-methoxyquinoline and methoxycarbonyl chloride in the presence of a base can yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-7-(methoxycarbonyl)quinoline 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the N-oxide group back to the parent quinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
4-Methoxy-7-(methoxycarbonyl)quinoline 1-oxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Methoxy-7-(methoxycarbonyl)quinoline 1-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in apoptosis and cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
7-Quinolinecarboxylic acid, 4-methoxy-, methyl ester, 1-oxide: This compound shares a similar structure but differs in the position of the methoxy and methoxycarbonyl groups.
4-Methoxyquinoline: Lacks the methoxycarbonyl group, resulting in different chemical properties and reactivity.
Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused to the quinoline structure, leading to distinct biological activities.
Uniqueness
Its ability to undergo various chemical reactions and its potential in drug discovery make it a valuable compound in scientific research .
Properties
Molecular Formula |
C12H11NO4 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
methyl 4-methoxy-1-oxidoquinolin-1-ium-7-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-16-11-5-6-13(15)10-7-8(12(14)17-2)3-4-9(10)11/h3-7H,1-2H3 |
InChI Key |
GWGKGHCNWYOTTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC(=CC2=[N+](C=C1)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




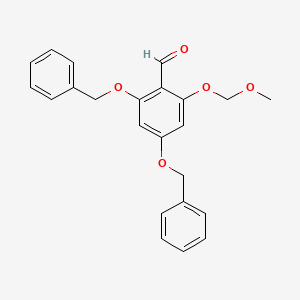
![3-{[3-(2,3-Difluorophenyl)-5-sulfanyl-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14071925.png)
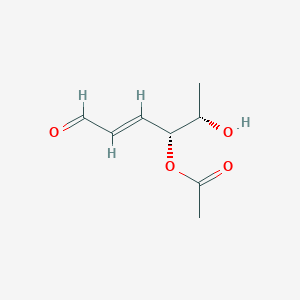


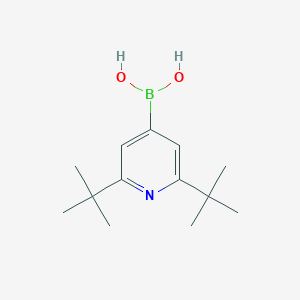

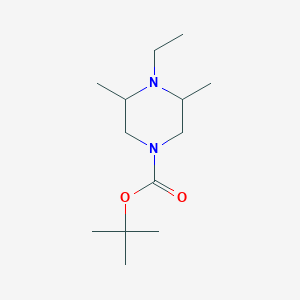
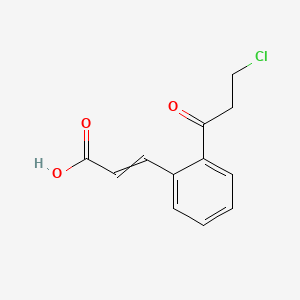
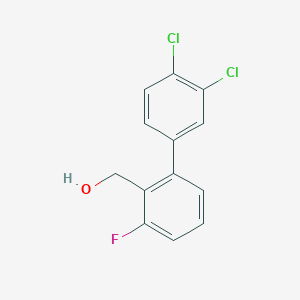

![{Chloro[methoxy(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14071969.png)
